molecular formula C18H26N6O B12183289 N-cyclohexyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-cyclohexyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12183289
M. Wt: 342.4 g/mol
InChI Key: RJPQRPGVQGZTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a piperidine ring and substituted with a cyclohexylcarboxamide group.

Properties

Molecular Formula

C18H26N6O

Molecular Weight

342.4 g/mol

IUPAC Name

N-cyclohexyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H26N6O/c1-13-20-21-16-9-10-17(22-24(13)16)23-11-5-6-14(12-23)18(25)19-15-7-3-2-4-8-15/h9-10,14-15H,2-8,11-12H2,1H3,(H,19,25)

InChI Key

RJPQRPGVQGZTQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazole and pyridazine rings, followed by their fusion and subsequent functionalization to introduce the piperidine and carboxamide groups. Common reagents used in these reactions include hydrazine derivatives, alkylating agents, and cyclization catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

N-cyclohexyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Key Research Findings and Implications

  • Stability and Solubility : Methyl and methoxy substituents balance stability and solubility, whereas chloro groups increase crystallinity .
  • Synthetic Accessibility : Radical-based methods (e.g., visible light/silane-mediated coupling in ) enable efficient synthesis of triazolo-pyridazine derivatives but require optimization for complex amide groups .
  • Pharmacological Versatility : The triazolo-pyridazine scaffold is adaptable for diverse targets, with substituent choice critically influencing bioactivity .

Biological Activity

N-cyclohexyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₆N₆O
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 1144454-98-7

The compound features a piperidine ring and a triazolopyridazine moiety, which contribute to its unique biological properties.

This compound exhibits significant biological activity through specific receptor binding and enzyme modulation. The compound's mechanism involves:

  • Receptor Interaction : It binds to various receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes, leading to altered biochemical pathways that can be exploited for therapeutic benefits.

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures demonstrate potential in treating various conditions such as cancer and neurological disorders due to their ability to modulate enzyme activity and receptor interactions.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy against cancer cell lines and its inhibitory activity on key kinases:

  • Cytotoxicity Studies : In vitro tests have shown that derivatives of triazolo-pyridazine exhibit moderate cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance:
    • Compound 12e , a related triazolo-pyridazine derivative, showed IC₅₀ values of 1.06 ± 0.16 µM against A549 cells and 2.73 ± 0.33 µM against HeLa cells .
  • Kinase Inhibition : The compound has been evaluated for its inhibitory effects on c-Met kinase:
    • A related study found that certain triazolo derivatives had IC₅₀ values as low as 0.090 µM for c-Met kinase inhibition, indicating strong potential for targeting this pathway in cancer therapy .

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for exploration of various substituents that can enhance its biological activity:

Compound NameStructureNotable Features
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amineStructureSimilar triazole structure with different substituents
N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamideStructureContains dichlorophenyl group; variation in substituents
Triazolopyridazine derivativesStructureCore structure similarity; varying functional groups

These variations can lead to differing biological activities and affinities for specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.